molecular formula C17H19N3OS B1620995 5-(4-tert-butylphenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol CAS No. 261946-00-3

5-(4-tert-butylphenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B1620995
CAS RN: 261946-00-3
M. Wt: 313.4 g/mol
InChI Key: XOPAJNHNHTXVRT-UHFFFAOYSA-N
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Description

5-(4-tert-butylphenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has been extensively studied due to its potential applications in scientific research. It is a thiol derivative of 1,2,4-triazole, which is a heterocyclic compound that has been shown to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 5-(4-tert-butylphenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, it is believed to exert its biological activities through the modulation of various cellular pathways.
Biochemical and Physiological Effects:
5-(4-tert-butylphenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. It has also been shown to induce apoptosis in cancer cells and to reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(4-tert-butylphenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its versatility. It can be used in a wide range of assays and experiments due to its ability to modulate various cellular pathways. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.

Future Directions

There are several future directions for the study of 5-(4-tert-butylphenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol. One area of research is the development of new derivatives of this compound with improved biological activities. Another area of research is the elucidation of its mechanism of action and its potential applications in the treatment of various diseases. Finally, the development of new methods for the synthesis of this compound may also be an area of future research.

Scientific Research Applications

5-(4-tert-butylphenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol has been widely used in scientific research due to its potential applications in various fields. It has been shown to exhibit antibacterial, antifungal, antitumor, and anti-inflammatory activities. It has also been used as a fluorescent probe for the detection of thiols in biological samples.

properties

IUPAC Name

3-(4-tert-butylphenyl)-4-(furan-2-ylmethyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS/c1-17(2,3)13-8-6-12(7-9-13)15-18-19-16(22)20(15)11-14-5-4-10-21-14/h4-10H,11H2,1-3H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPAJNHNHTXVRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352043
Record name 5-(4-tert-Butylphenyl)-4-[(furan-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-tert-butylphenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

CAS RN

261946-00-3
Record name 5-(4-tert-Butylphenyl)-4-[(furan-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-tert-butylphenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
5-(4-tert-butylphenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
5-(4-tert-butylphenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
5-(4-tert-butylphenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
5-(4-tert-butylphenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
5-(4-tert-butylphenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

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